7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H5ClFNO3 and its molecular weight is 241.60 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known as fluoroquinolonic acid, is bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Fluoroquinolonic acid inhibits the activity of DNA gyrase and topoisomerase IV by binding to their ATP-binding site . This prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication . As a result, the bacteria cannot replicate and eventually die .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process . This leads to the cessation of bacterial growth and eventually bacterial death .
Pharmacokinetics
Like other quinolones, it is expected to be well absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The inhibition of bacterial DNA replication by fluoroquinolonic acid leads to the death of the bacteria . This makes it an effective bacteriostatic antibiotic against a broad spectrum of Gram-positive and Gram-negative bacteria .
Action Environment
The action of fluoroquinolonic acid can be influenced by various environmental factors. For instance, its solubility and stability can be affected by pH and temperature . Moreover, the presence of divalent cations like Mg2+ and Ca2+ can interfere with its absorption in the gastrointestinal tract . Therefore, these factors should be considered when using fluoroquinolonic acid as an antibiotic .
Biological Activity
7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the fluoroquinolone class of antibiotics. This compound exhibits a range of biological activities, particularly in antimicrobial and potentially anticancer applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C12H9ClFNO3
- Molecular Weight : 269.66 g/mol
- CAS Number : 68077-26-9
- IUPAC Name : 7-chloro-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
The biological activity of this compound primarily involves inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication and transcription. By disrupting these processes, the compound effectively inhibits the growth of various bacteria.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Various Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 2 µg/mL | |
Staphylococcus aureus | 1 µg/mL | |
Pseudomonas aeruginosa | 4 µg/mL | |
Klebsiella pneumoniae | 8 µg/mL |
Case Studies
-
Study on Efficacy Against Resistant Strains :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of E. coli. The results indicated significant antibacterial activity, suggesting its potential as a treatment option for resistant infections . -
In Vivo Studies :
In a mouse model study, researchers assessed the therapeutic effects of this compound in treating bacterial infections. The compound demonstrated a reduction in bacterial load and improved survival rates in infected mice compared to control groups .
Anticancer Potential
Emerging research indicates that compounds related to fluoroquinolones may possess anticancer properties. Preliminary studies have shown that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
Table 2: Anticancer Activity
Safety Profile
While the compound shows promising biological activity, safety assessments indicate potential irritations upon exposure. It is classified under hazard categories indicating skin and eye irritation . Proper handling protocols must be observed to mitigate risks.
Properties
IUPAC Name |
7-chloro-6-fluoro-4-oxo-1H-quinoline-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO3/c11-6-2-8-4(1-7(6)12)9(14)5(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPLBBILFCVNAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)NC=C(C2=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.